8-(4-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
Purine derivatives are a fundamental motif in DNA and RNA nucleic acids, and a primary heterocyclic framework in pharmaceuticals and medicinal chemistry . They have received a great deal of attention due to their biological activities such as antimalarial activity .
Synthesis Analysis
A direct regioselective C-H cyanation of purines was developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF 3 SO 2 H) . In most cases, the direct C-H cyanation occurred on the electron-rich imidazole motif of purines, affording 8-cyanated purine derivatives in moderate to excellent yields .Molecular Structure Analysis
The molecular structure of similar compounds was determined by one- and two-dimensional NMR and IR spectroscopy .Chemical Reactions Analysis
The cyanation of purines is generally derived from the corresponding purine halides, with 6-chloropurines as the most useful one, via either an S N 2Ar process with KCN or palladium catalyzed cross-coupling with Zn (CN) 2 . The cyanation of less reactive 2-chloropurines required harsh reaction conditions or a transition-metal ™ catalysis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were determined based on their elemental compositions, one- and two-dimensional NMR spectra, and IR spectra .Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their antimicrobial properties. Specifically, compounds such as d1 , d2 , and d3 demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species .
- The thiazole nucleus within the compound likely contributes to its antimicrobial effects by interfering with bacterial lipid biosynthesis and other mechanisms .
- Among the synthesized derivatives, d6 and d7 exhibited notable anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) .
- Compounds d1 , d2 , d3 , d6 , and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT) .
- These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
- Thiazoles act by blocking bacterial lipid biosynthesis and may have additional mechanisms against various bacterial species .
- Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and evaluated for antimicrobial activities .
Antimicrobial Activity
Anticancer Potential
Molecular Docking Studies
Thiazole Nucleus Properties
1,2,4-Triazole Derivatives
Efficient Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
Future research could focus on the synthesis of new compounds of this series, including potentially biologically active ones . Further functional manipulations of the cyano group could allow the conversions of 8-cyanopurines to corresponding purine amides, imidates, imidothioates, imidamides, oxazolines, and isothiazoles .
properties
IUPAC Name |
6-(4-chlorophenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2/c1-3-20-14(23)12-13(19(2)16(20)24)18-15-21(8-9-22(12)15)11-6-4-10(17)5-7-11/h4-7H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZHSLGNJBHHAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)Cl)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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